2-Anilino-3-chloro-1,4-naphthoquinone

Vue d'ensemble

Description

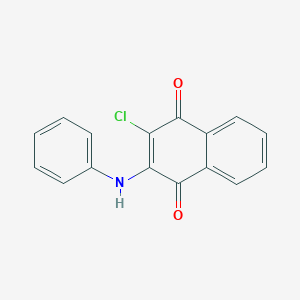

2-Anilino-3-chloro-1,4-naphthoquinone is a synthetic organic compound belonging to the naphthoquinone familyThe presence of an anilino group at the 2-position and a chloro group at the 3-position of the naphthoquinone core imparts unique chemical and biological properties to this compound .

Méthodes De Préparation

The synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline under specific conditions. One common method includes refluxing the reactants in a suitable solvent such as ethanol or acetic acid. The reaction can be catalyzed by Lewis acids like BiCl3 to enhance the yield and selectivity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and sustainability.

Analyse Des Réactions Chimiques

2-Anilino-3-chloro-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and exhibit different biological activities.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its redox properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Anticancer Agents

2-Anilino-3-chloro-1,4-naphthoquinone has been identified as a crucial intermediate in synthesizing various anticancer drugs. Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for developing novel cancer therapies. For instance, derivatives of this compound have shown promising cytotoxic effects against breast cancer cell lines, significantly outperforming standard treatments like cisplatin .

Mechanisms of Action

The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 protein levels . Additionally, it has been shown to possess anti-inflammatory properties, which can further contribute to its therapeutic potential against cancer .

Biochemical Research

Reagent in Oxidative Stress Studies

In biochemical assays, this compound serves as a valuable reagent for studying oxidative stress and cellular signaling pathways. Its redox properties allow researchers to investigate the mechanisms underlying various diseases .

Case Study: ROS Measurement

A study demonstrated that treatment with this compound led to a concentration-dependent increase in reactive oxygen species (ROS) levels in treated cells, providing insights into its role in oxidative stress-related pathways .

Electrochemical Applications

Electrochemical Sensors

The compound is utilized in developing electrochemical sensors due to its redox-active nature. These sensors can detect various analytes with enhanced sensitivity and specificity. The electrochemical properties of this compound make it suitable for applications in environmental monitoring and biomedical diagnostics .

Environmental Monitoring

Pollutant Detection

In environmental studies, this compound can be employed to detect and quantify pollutants. Its application contributes to assessing and mitigating environmental contamination by providing reliable methods for monitoring toxic substances .

Dyes and Pigments

Colorant Production

The vibrant color properties of this compound make it useful in producing dyes and pigments for textiles and inks. These dyes are known for their stability and resistance to fading, making them valuable in various industrial applications .

Mécanisme D'action

The biological activity of 2-Anilino-3-chloro-1,4-naphthoquinone is primarily attributed to its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against cancer cells and pathogens . Additionally, the anilino group can interact with specific enzymes, inhibiting their activity and disrupting essential cellular processes.

Comparaison Avec Des Composés Similaires

2-Anilino-3-chloro-1,4-naphthoquinone can be compared with other naphthoquinone derivatives such as:

2-Anilino-1,4-naphthoquinone: Lacks the chloro group, resulting in different chemical reactivity and biological activity.

2,3-Dichloro-1,4-naphthoquinone: Contains two chloro groups, which can lead to different substitution patterns and biological effects.

2-Phenoxy-1,4-naphthoquinone: The phenoxy group imparts different electronic properties, affecting its redox behavior and biological activity.

The presence of the chloro group in this compound makes it unique, as it can undergo specific substitution reactions that are not possible with other derivatives. This uniqueness contributes to its diverse applications and potential as a therapeutic agent.

Activité Biologique

2-Anilino-3-chloro-1,4-naphthoquinone is a synthetic compound belonging to the naphthoquinone family, known for its diverse biological activities. Its unique structure, characterized by an anilino group at the 2-position and a chloro group at the 3-position, contributes to its significant pharmacological potential. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by relevant data tables and case studies.

The molecular formula of this compound is with a molecular weight of 284.0466 g/mol. Its structure allows for redox reactions that are crucial for its biological activity.

Antifungal Activity

This compound exhibits potent antifungal properties, particularly against Candida albicans. The mechanism involves the inhibition of the conversion of Candida albicans from its yeast form to a filamentous form, which is critical for its pathogenicity. The compound acts by generating reactive oxygen species (ROS), leading to oxidative stress within fungal cells .

Table 1: Antifungal Activity Against Candida albicans

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0 (Control) | 0 |

| 5 | 12 |

| 10 | 20 |

| 20 | 30 |

Antibacterial Activity

The compound also shows antibacterial effects against various gram-positive and gram-negative bacteria. Its mechanism includes disruption of bacterial cell membranes and interference with DNA synthesis.

Table 2: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving topoisomerase II inhibition and ROS generation.

Case Study: Cytotoxic Effects on Breast Cancer Cells

In a study evaluating cytotoxicity against MDA-MB-231 breast cancer cells, the compound demonstrated an IC50 value of approximately , significantly more potent than standard chemotherapeutic agents like cisplatin .

Table 3: Cytotoxicity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 0.4 | Cisplatin (31.5) |

| HT-29 | 0.8 | Doxorubicin (1.5) |

| A549 | 1.2 | Etoposide (10) |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Properties : The compound's ability to undergo redox reactions leads to the generation of ROS, which can damage cellular components like DNA and proteins.

- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation, particularly in cancer cells.

- Apoptosis Induction : By activating apoptotic pathways through mitochondrial dysfunction and caspase activation, it effectively reduces cell viability in cancerous tissues .

Safety and Toxicology

While promising in its therapeutic potential, safety assessments are essential for understanding the toxicity profile of this compound. Preliminary studies suggest moderate toxicity levels; however, further investigations are warranted to establish safe dosage ranges for clinical applications.

Future Directions

Research is ongoing to explore the full potential of this compound in drug development. Future studies may focus on:

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.

- Mechanistic Studies : Elucidating detailed molecular pathways influenced by this compound.

- Clinical Trials : Evaluating efficacy and safety in human subjects.

Propriétés

IUPAC Name |

2-anilino-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWCIDRTACZSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148793 | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090-16-0 | |

| Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of 2-anilino-3-chloro-1,4-naphthoquinone?

A1: While a specific molecular formula and weight are not provided in the abstracts, we can deduce them based on the compound's name and structure:

Q2: Are there noticeable differences in the spectroscopic properties of various 2-anilino-1,4-naphthoquinone derivatives?

A2: Yes, research indicates that 2-anilino-1,4-naphthoquinone derivatives, including those with chlorine substitutions, can be classified into two groups based on their vibrational spectra in the 3150-3350 cm-1 region. [] This classification highlights the impact of substituents on the phenyl ring on the N-H stretching vibration and, consequently, the intermolecular interactions within the crystal lattice.

Q3: Has the synthesis of this compound been explored?

A3: While the provided abstracts don't specifically detail the synthesis of this compound, they do describe the synthesis of related N,S-disubstituted naphthoquinones. [] The synthesis involves reacting 2,3-dichloro-1,4-naphthoquinone with S- and N-nucleophiles. This information suggests a possible synthetic route for this compound, starting with 2,3-dichloro-1,4-naphthoquinone and reacting it with aniline under appropriate conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.